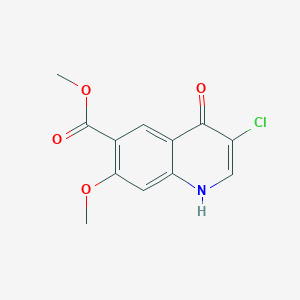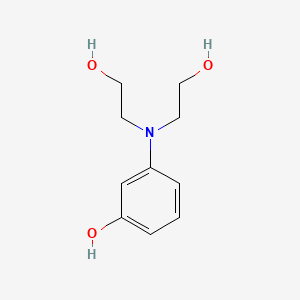![molecular formula C24H26N2O2 B13695875 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid CAS No. 77290-43-8](/img/structure/B13695875.png)
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid is an organic compound with the molecular formula C24H26N2O2. It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amine derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
4-[Bis[4-(dimethylamino)phenyl]methyl]phenol: Similar in structure but with a hydroxyl group instead of a carboxyl group.
4-(Dimethylamino)benzoic acid: Contains a single dimethylamino group attached to the benzene ring.
Michler’s ketone: A related compound with a ketone functional group instead of a carboxyl group.
Uniqueness
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid is unique due to its dual dimethylamino groups and carboxyl functionality, which provide it with distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
77290-43-8 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O2/c1-25(2)21-13-9-18(10-14-21)23(17-5-7-20(8-6-17)24(27)28)19-11-15-22(16-12-19)26(3)4/h5-16,23H,1-4H3,(H,27,28) |
InChI Key |
GNJAUKUSICXRTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


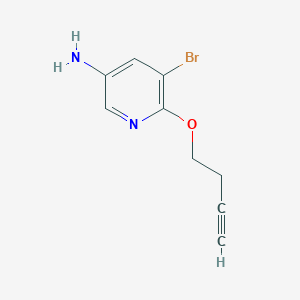

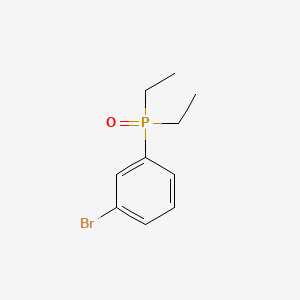
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)


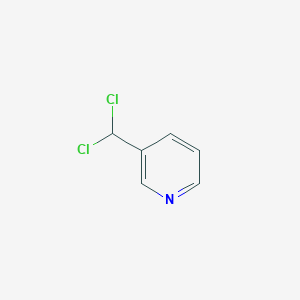

![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)


